(Methylsulfonyl)methanamine

Description

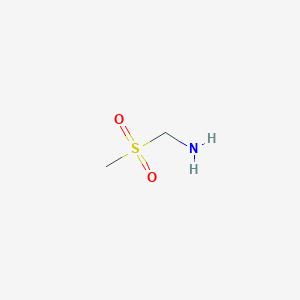

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO2S/c1-6(4,5)2-3/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGWVCOFTZZSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616351 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385369-67-5 | |

| Record name | 1-(Methanesulfonyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methylsulfonyl Methanamine and Its Structural Analogs

Direct Synthesis Strategies for (Methylsulfonyl)methanamine

The direct construction of the this compound scaffold can be achieved through several key synthetic transformations. These methods focus on the efficient formation of the crucial C-N bond adjacent to the methylsulfonyl group.

Amination Reactions Involving Methylsulfonyl Precursors

A primary route to this compound involves the nucleophilic substitution of a suitable leaving group on a methylsulfonyl precursor with an amine source. A common precursor for such reactions is chloromethyl methyl sulfone.

One of the most established methods for the synthesis of primary amines is the Gabriel Synthesis . wikipedia.orglibretexts.orgmasterorganicchemistry.com This method utilizes phthalimide (B116566) as an ammonia (B1221849) surrogate, which undergoes N-alkylation with an alkyl halide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orglibretexts.org In the context of this compound synthesis, this would involve the reaction of potassium phthalimide with chloromethyl methyl sulfone. The subsequent cleavage of the N-alkylated phthalimide with hydrazine (B178648) would yield the desired product. masterorganicchemistry.comscribd.com This approach avoids the common problem of over-alkylation often encountered with direct amination using ammonia. wikipedia.org

Alternative Gabriel reagents, such as the sodium salt of saccharin (B28170) or di-tert-butyl-iminodicarboxylate, can also be employed and may offer advantages such as milder hydrolysis conditions. wikipedia.org

Reductive Pathways to Form the Aminomethylene Linkage

Reductive amination represents a powerful and widely used method for amine synthesis. wikipedia.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netscirp.org

For the synthesis of this compound, a plausible reductive amination pathway involves the reaction of methanesulfonamide (B31651) with formaldehyde (B43269). researchgate.netwgtn.ac.nz The initial condensation would form an N-sulfonyl-imine intermediate, which can then be reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comscirp.org The Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde for methylation, provides a classic example of reductive amination that stops at the tertiary amine stage and avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org While typically used for methylation, its principles can be adapted for the formation of the aminomethylene linkage.

Another reductive strategy is the reduction of amides. If N-formyl-(methylsulfonyl)methane were synthesized, its reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield this compound. orgosolver.comlibretexts.org

Multicomponent Coupling Reactions for α-Aminosulfone Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, offer an efficient approach to complex molecules like α-aminosulfones. mdpi.comresearchgate.netrsc.org

The Ugi and Strecker reactions are classic examples of MCRs that can be adapted for the synthesis of α-amino carbonyl compounds and α-cyano amines, respectively, which are precursors to α-amino acids. nih.gov While not directly yielding α-aminosulfones, the principles of these reactions, involving the formation of an imine intermediate followed by the addition of a third component, can be applied. A hypothetical multicomponent reaction for this compound could involve the condensation of formaldehyde and an amine source, with a methylsulfonyl-containing species acting as the third component. More advanced zinc-mediated carbonyl alkylative amination reactions have also been developed for the synthesis of α-branched amines, highlighting the potential for MCRs in this area. nih.gov

Synthesis of Substituted this compound Derivatives

Once the this compound core is obtained, it can be further functionalized at either the methylene (B1212753) group or the amine moiety to generate a diverse range of structural analogs.

α-Alkylation and Functionalization at the Methylene Group

The methylene group in α-aminosulfones can be functionalized through deprotonation to form a carbanion, which can then react with various electrophiles. To facilitate this, the amine is typically protected, for example, as an N-Boc (tert-butyloxycarbonyl) derivative. nih.govnih.gov The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, allowing for deprotonation with a suitable base.

The resulting carbanion can then be alkylated with alkyl halides to introduce substituents at the α-position. This strategy provides access to a wide array of α-substituted this compound derivatives. Following alkylation, the N-Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or under thermal conditions to yield the free α-substituted amine. scirp.orgsemanticscholar.orgnih.govgoogle.com

| Protected α-Aminosulfone | Base | Electrophile | Solvent | Product | Reference |

|---|---|---|---|---|---|

| N-Boc-(p-tosyl)methylamine | n-BuLi | Alkyl Halide | THF | N-Boc-α-alkyl-(p-tosyl)methylamine | nih.gov |

| N-Boc-4-aminopyridine | Electrogenerated Cyanomethanide | Alkyl Halide | MeCN | N-Boc-N-alkyl-4-aminopyridine | nih.gov |

N-Alkylation and Acylation Strategies on the Amine Moiety

The primary amine of this compound is nucleophilic and can readily undergo alkylation and acylation reactions to produce secondary and tertiary amines, and amides, respectively.

N-Alkylation is commonly achieved by reacting the amine with alkyl halides. wikipedia.orgresearchgate.netdoubtnut.com To control the degree of alkylation and avoid the formation of quaternary ammonium salts, this reaction is often carried out with a single equivalent of the alkylating agent or by using alternative methods. wikipedia.org For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent is a highly effective method for controlled mono- or di-alkylation. researchgate.net The use of catalytic amounts of alkyl halides in the presence of alcohols has also been reported as a green method for N-alkylation. rsc.org

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form a stable amide. orgosolver.comgoogle.com This reaction is typically high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. N-acylation can also be catalyzed by various reagents, including nickel(II) complexes. wikipedia.org The resulting N-acyl-(methylsulfonyl)methanamine derivatives are often crystalline solids and are important intermediates in organic synthesis.

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary/Secondary Amine | Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl Amine | researchgate.net |

| Primary Amine | Formaldehyde, Formic Acid | Heat | N,N-Dimethyl Amine (Eschweiler-Clarke) | wikipedia.org |

| Primary/Secondary Amine | Acid Chloride | Pyridine | N-Acyl Amine (Amide) | google.com |

| Sulfonamide | Alkyl Halide | Lewis Acid (e.g., FeCl₃) | N-Alkyl Sulfonamide | dnu.dp.ua |

Stereoselective Synthesis of Chiral α-Amino Sulfones

The creation of chiral α-amino sulfones, which are crucial precursors to a wide array of biologically active compounds, has been a significant focus of synthetic research. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches, with the latter gaining prominence due to its efficiency and elegance.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these compounds. Bifunctional organocatalysts, which possess both a Brønsted acid and a Lewis base site, are particularly effective. For instance, Takemoto's catalyst, a thiourea-based organocatalyst, has been successfully employed in the asymmetric nitro-Mannich (aza-Henry) reaction of α-amido sulfones. nih.gov This reaction proceeds with high enantioselectivity, providing access to chiral 3-(nitromethyl)isoindolin-1-ones, which are precursors to chiral amino sulfones. nih.gov Similarly, quinine-squaramide catalysts have been utilized in the Michael addition of nitrophosphonates to vinyl sulfones, yielding α-amino-γ-sulfonyl phosphonates with high enantioselectivity. researchgate.net

Phase-transfer catalysis (PTC) represents another important strategy. Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can effectively control the stereochemistry in the alkylation of glycine (B1666218) derivatives or the reaction of α-amido sulfones with nucleophiles. jst.go.jprsc.org These reactions often proceed under mild, basic conditions to generate N-acylimine intermediates in situ, which then react with high enantioselectivity. rsc.org

Metal-based catalytic systems also offer robust solutions. Chiral tris(1,2-diphenylethylenediamine) cobalt(III) trications have been developed as hydrogen bond donor catalysts for the enantioselective addition of nucleophiles like dialkyl malonates to α-amido sulfones. organic-chemistry.org Furthermore, diastereoselective methods often rely on chiral auxiliaries. The use of chiral N-tert-butanesulfinyl imines, for example, allows for the highly diastereoselective addition of various nucleophiles, where the stereochemical outcome is directed by the sulfinyl group. acs.org Another approach involves the diastereoselective addition of amines to vinyl sulfones that are part of a chiral carbohydrate scaffold, leading to the formation of novel aminosugars with high diastereomeric purity. acs.org

Table 1: Examples of Stereoselective Synthesis of Chiral α-Amino Sulfone Derivatives

| Reaction Type | Substrate(s) | Catalyst/Auxiliary | Product Type | Yield | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|---|---|

| Aza-Henry/Lactamization | 2-Formyl benzoate (B1203000) derived α-amido sulfone, Nitromethane | Takemoto's Catalyst | 3-(Nitromethyl)isoindolin-1-one | Good | Up to 98% ee | nih.gov |

| Michael Addition | α-Nitro phosphonate, Aryl vinyl sulfone | Quinine-squaramide | α-Nitro-γ-sulfonyl phosphonate | High | High | researchgate.net |

| Mannich Reaction | N-Boc-α-amido sulfone, Dialkyl malonate | Chiral Cobalt(III) Complex | β-Amino ester derivative | N/A | High ee | organic-chemistry.org |

| Fluorination/Epimerization | N-Boc-(R)-2,2-dimethyl-4-((arylsulfonyl)methyl)oxazolidine | N/A (Substrate control) | Diastereomeric α-fluoro-α-amino sulfone derivatives | N/A | Excellent | acs.org |

| Michael Addition | Vinyl sulfone modified carbohydrate, Primary/Secondary amines | N/A (Substrate control) | Deoxyaminosugar | N/A | High (gluco/manno isomers) | acs.org |

| Hydrophosphonylation | α-Amido sulfone, Dimethyl H-phosphonate | Chiral Quaternary Ammonium Salt (PTC) | α-Aminophosphonate | 66-97% | 79-95% ee | researchgate.net |

Novel Reagents and Catalytic Systems in this compound Synthesis

The quest for more sustainable, efficient, and versatile synthetic methods has led to the development of novel reagents and catalytic systems applicable to the synthesis of this compound and its analogs. Photoredox catalysis and advanced C-H functionalization strategies are at the forefront of this innovation.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has opened new avenues for forming C-S and C-N bonds under mild conditions. acs.org For instance, α-amino radicals, generated from the photoredox-mediated decarboxylation of N-Boc α-amino acids or direct C-H vinylation of N-aryl tertiary amines, can be coupled with vinyl sulfones. princeton.eduacs.org This process yields allylic amines, which are versatile intermediates that could be further elaborated to this compound derivatives. princeton.eduacs.org Dual catalytic systems, such as the combination of a photocatalyst with a nickel catalyst, have been developed for the cross-coupling of aryl halides with sulfinates to form aryl sulfones, a key structural motif in many analogs of this compound. chemrxiv.org

Direct C-H functionalization is another powerful strategy that avoids the need for pre-functionalized starting materials, thereby increasing step-economy. nih.govrhhz.net Palladium-catalyzed methods have been developed for the arylation of unactivated C(sp³)–H bonds in aliphatic amino acid derivatives. rhhz.net This approach could potentially be used to directly introduce an aryl or other functional group to a simple precursor of this compound. The functionalization of allylic C-H bonds has also been achieved with high diastereo- and enantioselectivity, producing functionalized fragments like 1,3-amino-sulfones. nih.gov These modern catalytic approaches represent a paradigm shift in the synthesis of complex amines and sulfones, offering pathways that are more direct and atom-economical than traditional methods.

Table 2: Overview of Novel Catalytic Strategies for Sulfone and Amine Synthesis

| Catalytic Strategy | Key Transformation | Catalyst System | Potential Application for this compound Synthesis | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Decarboxylative Vinylation | Iridium-based MLCT catalyst | Coupling of an amino acid precursor with a vinyl methyl sulfone. | princeton.eduacs.org |

| Dual Catalysis | C(sp²)-SO₂Ar Bond Formation | g-C₃N₄ (photocatalyst) / Ni catalyst | Synthesis of aryl methyl sulfone precursors. | chemrxiv.org |

| C-H Functionalization | Arylation of C(sp³)-H Bonds | Palladium catalyst | Direct functionalization of a simple alkylamine or sulfone precursor. | rhhz.net |

| C-H Functionalization | Allylic Amination/Sulfonylation | Rhodium or Iridium catalysts | Synthesis of chiral 1,3-amino-sulfone fragments. | nih.gov |

Reactivity Profiles and Mechanistic Investigations of Methylsulfonyl Methanamine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of (Methylsulfonyl)methanamine imparts nucleophilic character, enabling it to participate in a range of chemical transformations.

Condensation Reactions with Carbonyl Compounds: Imine and Enamine Formation

The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, is a fundamental process in organic chemistry that leads to the formation of imines through a nucleophilic addition-elimination mechanism. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orglibretexts.org In the case of this compound, its primary amine functionality can react with aldehydes and ketones to form the corresponding N-(methylsulfonyl)methyl-imines. The reaction proceeds through a reversible, acid-catalyzed pathway. libretexts.org

If a secondary amine reacts with an aldehyde or ketone, the product is an enamine. libretexts.orgmasterorganicchemistry.com The mechanism is similar to imine formation up to the iminium ion stage. At this point, lacking a second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon, resulting in the formation of a C=C double bond characteristic of an enamine. libretexts.orgmasterorganicchemistry.com

The formation of imines and enamines is a reversible process, and the equilibrium can often be driven towards the product by removing water as it is formed. wikipedia.org These reactions are crucial in the synthesis of various heterocyclic compounds. wikipedia.org

Acylation and Sulfonylation Reactions of the Amine

The amine group of this compound can be readily acylated or sulfonylated. Acylation involves the reaction with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For instance, the reaction of an amine with acetyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding N-acetyl derivative.

Sulfonylation is the reaction of an amine with a sulfonyl chloride to produce a sulfonamide. This reaction is often carried out in the presence of a base to neutralize the HCl generated. The use of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the sulfonylation of sterically hindered or weakly nucleophilic amines, proceeding through a stable sulfonyl-DMAP intermediate. beilstein-journals.org The efficiency of the sulfonylation step is crucial in multi-step synthetic sequences, such as the N-methylation of primary amines on a solid support. beilstein-journals.org

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acetyl chloride | N-acetyl-N-methyl-1-(methylsulfonyl)piperidin-3-amine | |

| Sulfonylation | Methylsulfonyl chloride | Sulfonamide | |

| Sulfonylation with catalyst | o-NBS-Cl, DMAP | Sulfonamide | beilstein-journals.org |

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of the amine in this compound can act as a nucleophile and attack alkyl halides, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. For example, secondary amines can react with methyl iodide to yield a quaternary ammonium salt. However, these reactions can sometimes be challenging. For instance, in the case of certain tetrahydroisoquinolines, alkylation with various haloalkanes was largely unsuccessful, with the exception of highly reactive electrophiles like methyl iodide and benzyl (B1604629) bromide. ub.edu The success of the alkylation is often in competition with elimination reactions. ub.edu

Reactivity at the α-Sulfonyl Methylene (B1212753) Carbon

The methylene (CH2) group positioned between the electron-withdrawing sulfonyl group and the nitrogen atom exhibits unique reactivity.

Deprotonation and Carbanion Chemistry at the α-Position

The hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon) are acidic and can be removed by a base to form a carbanion. gatech.edu The stability of this carbanion is enhanced by the electron-withdrawing nature of the sulfonyl group, which can delocalize the negative charge. gatech.edu These stabilized carbanions are valuable intermediates in organic synthesis, acting as nucleophiles in various carbon-carbon bond-forming reactions. youtube.comresearchgate.net For example, they can participate in Michael additions to α,β-unsaturated carbonyl compounds. researchgate.net

Reactions Involving N-Acylimine and N-Acyliminium Ion Intermediates from α-Amino Sulfones

α-Amido sulfones, which can be derived from this compound, are stable precursors to highly reactive N-acylimines and N-acyliminium ions. rsc.orgdntb.gov.uanih.gov These intermediates can be generated in situ under either acidic or basic conditions. rsc.org The generation of N-acylimines often involves the base-promoted elimination of a sulfinic acid. rsc.org

These reactive intermediates can then be trapped by a variety of nucleophiles. nih.gov For instance, they can react with:

Organometallic reagents rsc.org

Allylating reagents to form homoallylamino derivatives rsc.org

Cyanide ions to produce α-amido nitriles rsc.orgnih.gov

Malonates and related derivatives rsc.org

Enolates from carbonyl compounds rsc.org

Phosphorus nucleophiles to yield α-aminophosphonates rsc.org

The stability and reactivity of the N-acylimine intermediate are crucial for the success of these reactions. In some cases, the N-acylimine can be unstable and decompose if not generated and used in situ under anhydrous conditions. rsc.org

The following table summarizes some of the key reactions involving N-acylimine intermediates generated from α-amido sulfones.

| Nucleophile | Product Type | Reference |

| Organometallic reagents | Substituted amines | rsc.org |

| Allylating reagents | Homoallylamino derivatives | rsc.org |

| Cyanide ions | α-Amido nitriles | rsc.orgnih.gov |

| Malonates | Substituted amino acids | rsc.org |

| Enolates | β-Amino carbonyl compounds | rsc.org |

| Phosphorus nucleophiles | α-Aminophosphonates | rsc.org |

Electrophilic Behavior and Complex Transformations

While the primary amine group of this compound typically imparts nucleophilic character to the molecule, its electrophilic behavior can be observed under specific conditions. Deprotonation of the carbon atom positioned between the nitrogen and the sulfur can generate a carbanion, which can then act as a nucleophile. However, the molecule itself can serve as an electrophile at the sulfur atom of the sulfonyl group, particularly in substitution reactions where a suitable leaving group is present.

Complex transformations involving this compound and its derivatives often leverage the dual functionality of the molecule. For instance, derivatives of this compound can undergo oxidation at the sulfonyl group to form sulfoxides or sulfones. Conversely, reduction of the sulfonyl group is also possible. The amine group readily participates in substitution reactions with various electrophiles. smolecule.com

In more complex scenarios, such as in the case of lithiated γ-tosyl-substituted benzylmethallylamine, the resulting anion acts as a dinucleophile. It reacts regioselectively at the α-position relative to the sulfone group with a range of electrophiles, including alkyl halides and carbonyl compounds. This reactivity allows for the construction of various nitrogen-containing heterocyclic structures through annelation reactions with dielectrophiles. acs.org

Role in Cascade and Tandem Reactions

Cascade and tandem reactions, which involve multiple bond-forming events in a single synthetic operation, represent an efficient strategy for the construction of complex molecular architectures. numberanalytics.com Sulfonamides and their derivatives are valuable participants in such reaction sequences. While direct examples involving this compound are not extensively documented, the reactivity of related N-sulfonyl compounds provides significant insight into its potential role.

N-sulfonylimines, which can be conceptually derived from this compound, are known to participate in organocatalyzed asymmetric tandem reactions with α,β-unsaturated aldehydes to afford piperidine (B6355638) derivatives. rsc.org Furthermore, palladium-catalyzed cascade reactions of tryptamine (B22526) derivatives bearing a sulfonyl group have been developed to synthesize spirocyclic indolenines. acs.org In these reactions, methanesulfonamides have been shown to be effective substrates. acs.org

The general principle in these cascades often involves the initial participation of the nitrogen nucleophile or the activation of a group attached to the nitrogen. For instance, a palladium-catalyzed cascade reaction of 2-halo-N-Ms-arylamines with benzyl halides has been utilized for the synthesis of phenanthridines. lookchem.com These examples underscore the potential of the this compound scaffold to engage in complex, multi-step transformations under catalytic conditions to build intricate molecular frameworks.

Kinetic and Thermodynamic Aspects of Key Transformations

A quantitative understanding of the reactivity of this compound requires the examination of the kinetic and thermodynamic parameters governing its transformations.

In the context of catalyst-driven reactions, the ligand environment of the metal center plays a crucial role. For example, in the manganese-catalyzed N-alkylation of sulfonamides using alcohols, the reaction performs optimally with a specific pincer ligand and is influenced by the electronic nature of the substituents on the sulfonamide. acs.org

The most prominent acidic site in this compound is the proton on the nitrogen atom of the sulfonamide group. The acidity of this proton is a key parameter that governs the compound's reactivity, particularly in base-mediated reactions. While the precise pKa of this compound has not been reported, the pKa of the closely related compound, methanesulfonamide (B31651) (CH₃SO₂NH₂), provides a valuable estimate.

The pKa of methanesulfonamide is approximately 10.87. chemicalbook.comlookchem.com This value indicates that the sulfonamide proton is significantly more acidic than that of a typical alkyl amine, a consequence of the strong electron-withdrawing effect of the adjacent sulfonyl group which stabilizes the resulting conjugate base. The pKa of N-(quinolin-8-yl)methanesulfonamide has a predicted acidic pKa of 7.25, demonstrating the influence of aryl substitution on the acidity. drugbank.com

The thermodynamic parameters for the binding of sulfonamides to biological targets, such as carbonic anhydrase, have been studied in detail. These studies reveal that the binding affinity is linked to several protonation events, including the deprotonation of the sulfonamide group. nih.govtandfonline.com

Table 1: Physicochemical Properties of Methanesulfonamide

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | CH₅NO₂S | lookchem.com |

| Molecular Weight | 95.12 g/mol | lookchem.comebi.ac.uk |

| pKa | 10.87 (Predicted: 10.87±0.60) | chemicalbook.comlookchem.com |

| Melting Point | 85-92 °C | chemicalbook.comlookchem.com |

| Boiling Point | 208.2 °C (at 760 mmHg) | lookchem.com |

| Solubility in water | Very soluble | chemicalbook.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (5-(Methylsulfonyl)pyridin-2-yl)methanamine |

| γ-Tosyl-substituted benzylmethallylamine |

| N-sulfonylimines |

| 2-Halo-N-Ms-arylamines |

| Methanesulfonamide |

| N-(quinolin-8-yl)methanesulfonamide |

| Carbonic anhydrase |

| Piperidine |

| Spirocyclic indolenines |

Spectroscopic and Structural Elucidation of Methylsulfonyl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of (Methylsulfonyl)methanamine in solution. Due to the lack of published experimental spectra for this compound, predicted data are utilized to describe the expected ¹H and ¹³C NMR spectral features.

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments: the methyl (CH₃) group attached to the sulfonyl group, the methylene (B1212753) (CH₂) bridge, and the amine (NH₂) protons. The methylene protons are expected to appear as a singlet, as they have no adjacent non-equivalent protons to couple with, though coupling to the NH₂ protons may be observed under specific conditions (e.g., in a dry solvent like DMSO-d₆). The methyl protons will also present as a singlet. The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent.

The ¹³C NMR spectrum is expected to be simple, showing two signals for the two carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached heteroatoms (sulfur, oxygen, and nitrogen).

Predicted NMR Data for this compound Predictions were generated using standard NMR prediction algorithms. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -SO₂ | ~3.0 | Singlet | ~43 |

| SO₂-CH₂ -NH₂ | ~4.2 | Singlet | ~55 |

| CH₂-NH₂ | Variable (Broad) | Singlet | - |

Advanced NMR techniques are invaluable for deeper analysis. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals of the methyl and methylene groups directly to their attached carbon signals, confirming the assignments made in the 1D spectra.

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments could probe the spatial proximity between the methyl and methylene protons. While free rotation is expected around the C-S and C-N single bonds at room temperature, variable temperature (VT) NMR studies could reveal information about the energy barriers to rotation by observing the broadening or splitting of signals at low temperatures. This would help in identifying the most stable conformers in solution.

Mechanistic studies involving this compound, such as its reaction as a nucleophile via the amine group, could be monitored in real-time using NMR. By tracking the disappearance of reactant signals and the appearance of product signals, kinetic and mechanistic information can be derived without isolating intermediates.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups in this compound give rise to characteristic absorptions in the IR spectrum and scattering peaks in the Raman spectrum.

The most prominent features in the IR spectrum are expected to be from the sulfonyl (SO₂) and amine (NH₂) groups. The sulfonyl group exhibits two strong, characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The primary amine group displays N-H stretching vibrations, which typically appear as a doublet (one for symmetric and one for asymmetric stretching) in the 3300-3500 cm⁻¹ region. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations just below 3000 cm⁻¹.

Raman spectroscopy, which is sensitive to changes in polarizability, is particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms. The S-O symmetric stretch and the C-S and S-C framework vibrations are expected to be strong in the Raman spectrum.

Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium | Strong |

| Amine (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong | Medium |

| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 | Strong | Strong |

| C-N | Stretch | 1020 - 1250 | Medium | Medium |

| C-S | Stretch | 600 - 800 | Medium | Strong |

These vibrational data are crucial for confirming the presence of the key functional groups and for providing a molecular "fingerprint" that can be used for identification.

Mass Spectrometry (MS) for Fragmentational Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₂H₇NO₂S), the molecular weight is 109.02 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 109. The fragmentation of this ion would be dictated by the relative strengths of the bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the amine group, leading to the loss of a hydrogen radical to form an iminium ion at m/z 108, or cleavage of the C-C bond analogue (here, the C-S bond) to form the [CH₂=NH₂]⁺ ion.

Cleavage of the C-S bond , which can lead to two primary fragment ions: [CH₂NH₂]⁺ at m/z 30 (often a very stable and abundant ion for primary amines) and [CH₃SO₂]⁺ at m/z 79.

Cleavage of the S-CH₃ bond , resulting in the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 94 ([SO₂CH₂NH₂]⁺).

Plausible Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 109 | [CH₃SO₂CH₂NH₂]⁺˙ | C₂H₇NO₂S⁺˙ | Molecular Ion (M⁺˙) |

| 94 | [SO₂CH₂NH₂]⁺ | CH₄NO₂S⁺ | Loss of •CH₃ |

| 79 | [CH₃SO₂]⁺ | CH₃O₂S⁺ | Cleavage of C-S bond |

| 30 | [CH₂NH₂]⁺ | CH₄N⁺ | Cleavage of C-S bond; often the base peak |

Isotopic labeling studies are a powerful tool for confirming these proposed fragmentation pathways. For example, synthesizing this compound with deuterium (B1214612) atoms on the methyl group (CD₃SO₂CH₂NH₂) would result in the molecular ion shifting to m/z 112. The fragment corresponding to [CD₃SO₂]⁺ would be observed at m/z 82 instead of 79, while the m/z 30 fragment would remain unchanged, thus confirming the origins of these fragments. Similarly, labeling with ¹⁵N would shift the mass of any nitrogen-containing fragment by one mass unit.

X-ray Crystallography for Solid-State Structural Determination

While no experimental crystal structure for this compound has been reported in the crystallographic databases, its solid-state structure can be inferred from the known structures of related small-molecule sulfonamides. X-ray crystallography would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

It is highly probable that the crystal packing of this compound would be dominated by hydrogen bonding. The primary amine group (N-H) serves as an excellent hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. This would likely lead to the formation of extensive networks of intermolecular N-H···O hydrogen bonds, creating chains, sheets, or a three-dimensional lattice. Such interactions are a defining feature in the crystal structures of most primary sulfonamides.

The geometry around the sulfur atom is expected to be a distorted tetrahedron, with O-S-O bond angles typically larger than the ideal 109.5° (often around 120°) and C-S-O and C-S-C angles that are smaller.

Expected Structural Parameters from X-ray Crystallography

| Parameter | Typical Value Range | Notes |

| S=O Bond Length | 1.42 - 1.45 Å | Double bond character |

| S-C Bond Length | 1.75 - 1.80 Å | Single bond |

| C-N Bond Length | 1.46 - 1.49 Å | Single bond |

| O-S-O Bond Angle | 117 - 122° | |

| C-S-C Bond Angle | 100 - 105° | (For disubstituted sulfones) |

| N-H···O H-Bond Distance | 2.8 - 3.1 Å | (Intermolecular) |

Determination of the crystal structure would provide an unambiguous confirmation of the molecular connectivity and offer crucial insights into the non-covalent forces that govern its solid-state assembly.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable)

This section is not directly applicable to the parent compound, this compound, as it is an achiral molecule. It does not possess a stereocenter and therefore cannot exist as enantiomers. Its mirror image is superimposable on the original molecule.

However, this technique would become essential for chiral derivatives of this compound. A chiral center could be introduced, for example, by substituting one of the hydrogen atoms on the methylene bridge (SO₂-CH₂-NH₂) with a different substituent (R), creating a stereocenter at that carbon.

For such a chiral derivative, chiroptical spectroscopy methods like Circular Dichroism (CD) would be indispensable. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral molecule have CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). This property allows for the quantitative determination of enantiomeric purity or enantiomeric excess (ee) in a sample. An optically pure sample of one enantiomer would show a strong CD signal, whereas a racemic mixture (a 50:50 mix of both enantiomers) would be CD-silent. Therefore, while not relevant for the parent compound, chiroptical spectroscopy is a critical tool for the characterization of its potential chiral analogues and derivatives.

Computational and Theoretical Investigations of Methylsulfonyl Methanamine

Electronic Structure Analysis and Bonding Characteristics

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate an electron, indicating nucleophilic character, while the LUMO signifies the capacity to accept an electron, reflecting electrophilic character. ijaers.com The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. ijaers.com

For sulfonamides, the HOMO is typically localized on the amine and sulfonyl oxygen atoms, while the LUMO is distributed across the sulfonyl group. This distribution suggests that the molecule can act as an electron donor from the nitrogen or oxygen sites and as an electron acceptor at the sulfur center. Quantum chemical calculations on various sulfonamide derivatives provide insights into these properties. researchgate.netresearchgate.net

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene (B33073) Sulfonamide Deriv. 1 | -7.61 | -2.96 | 4.65 |

| Thiophene Sulfonamide Deriv. 2 | -7.01 | -3.57 | 3.44 |

| Thiophene Sulfonamide Deriv. 3 | -7.53 | -3.04 | 4.49 |

| Thiophene Sulfonamide Deriv. 4 | -7.22 | -2.88 | 4.34 |

| Thiophene Sulfonamide Deriv. 5 | -7.09 | -3.11 | 3.98 |

Data in the table is for illustrative purposes, derived from studies on analogous thiophene sulfonamide derivatives, and calculated at the B3LYP/6-311G(d,p) level of theory. mdpi.com The exact values for (methylsulfonyl)methanamine would require specific calculations.

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative oxygen and nitrogen atoms. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.orguni-muenchen.de MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue signifies areas of positive potential (electron-poor, attractive to nucleophiles). wolfram.com

In sulfonamides, the MEP typically shows a significant negative potential around the sulfonyl oxygen atoms, making them likely sites for hydrogen bonding and electrophilic attack. researchgate.netresearchgate.net The nitrogen atom's lone pair also contributes to a region of negative potential, though its accessibility may be influenced by steric factors. The hydrogen atoms of the amine group exhibit a positive potential, rendering them acidic and capable of acting as hydrogen bond donors. researchgate.netmdpi.com

Conformational Analysis and Energy Landscapes

Rotation around the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds in this compound is not entirely free. It is restricted by rotational barriers, which are the energy required to move from a stable (staggered) conformation to an unstable (eclipsed) transition state. These barriers arise from a combination of steric hindrance (repulsion between bulky groups) and electronic effects (like hyperconjugation). nih.gov

Computational studies on related sulfonamides have quantified these barriers. For instance, the rotational barrier around the S-N bond in some N,N-disubstituted sulfonamides can be as high as 62–71 kJ⋅mol⁻¹, comparable to that of amides, indicating significant double-bond character. researchgate.net For simpler analogues like methyl fluorosulfonate, calculated barriers for rotation around the S-O bond are lower. psu.edu The rotation of the methyl group attached to the sulfur atom also has a characteristic energy barrier, which is influenced by interactions with the adjacent sulfonyl group. mdpi.com Steric repulsion between the methyl groups and the sulfonyl oxygens plays a dominant role in determining the height of these rotational barriers. researchgate.net

| Compound Analogue | Rotational Barrier (kJ/mol) | Bond of Rotation | Computational Method |

|---|---|---|---|

| N,N-dibenzylnonafluorobutane-1-sulfonamide | ~62-71 | S-N | DNMR Spectroscopy |

| ortho-Toluensulfonamide | 6.16 | C-CH3 | Experimental (B3LYP calc: 5.65) |

| para-Toluensulfonamide | 0.13 | C-CH3 | B3LYP Calculation |

Data is for analogous sulfonamide compounds to illustrate the range of rotational barriers. researchgate.netmdpi.com Specific values for this compound would require dedicated computational studies.

Non-covalent interactions play a critical role in defining the preferred conformation and intermolecular associations of molecules. researchgate.netmdpi.com In this compound, the primary intramolecular interaction to consider is the potential for hydrogen bonding. A hydrogen bond could form between a hydrogen atom on the amine group (donor) and one of the sulfonyl oxygen atoms (acceptor). The existence and strength of such a bond would depend on the specific conformation, significantly stabilizing it by forming a quasi-ring structure. mdpi.com

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the pathways of chemical reactions. ekb.eg By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a mechanistic understanding that can be difficult to obtain experimentally. researchgate.net

For this compound, theoretical calculations could be used to investigate various reactions, such as its degradation pathways or its synthesis. For example, DFT studies on the reaction of sulfonamides with hydroxyl radicals have been used to investigate their environmental degradation mechanisms. researchgate.net Similarly, calculations could elucidate the mechanism of N-alkylation or other functional group transformations involving the amine or sulfonyl moieties. Such studies provide a predictive framework for understanding the reactivity and potential applications of the molecule in synthetic chemistry. researchgate.netekb.eg

Transition State Characterization and Activation Energy Determination

The characterization of transition states and the determination of activation energies are fundamental aspects of computational chemistry that provide insights into the kinetics and mechanisms of chemical reactions. For a hypothetical reaction involving this compound, such as N-alkylation or reaction with a nucleophile, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state structure on the potential energy surface.

A transition state is a first-order saddle point, possessing one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. For reactions involving sulfonamides, the transition state often involves the elongation of the bond being broken and the formation of the new bond. For instance, in a nucleophilic attack at the sulfur atom, the transition state would likely feature a pentacoordinated sulfur center.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is crucial for predicting the reaction rate. Lower activation energies correspond to faster reactions. For sulfonyl compounds, the nature of the substituents on the sulfur and nitrogen atoms significantly influences the activation energy. Electron-withdrawing groups can stabilize the transition state and lower the activation energy, while bulky substituents may increase it due to steric hindrance.

Table 1: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Substitution | DFT (B3LYP) | 6-31G(d) | 20-30 |

| Proton Abstraction | MP2 | aug-cc-pVTZ | 10-15 |

Note: The data in this table is illustrative and based on typical values for similar compounds, not on actual calculations for this compound.

Reaction Pathway Mapping and Intermediate Identification

Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, connects the transition state to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest. This process allows for the visualization of the geometric changes that occur as the reaction progresses.

Along the reaction pathway, it is possible to identify any stable intermediates. Intermediates are local minima on the potential energy surface and represent species that are formed and consumed during the reaction. In reactions of sulfonamides, intermediates can include protonated or deprotonated species, or addition-elimination products, depending on the reaction conditions and the nature of the reactants. researchgate.net For example, in the degradation of some sulfonamides, intermediates resulting from the cleavage of the S-N bond have been identified. researchgate.net

Computational studies on related sulfonamides suggest that reaction mechanisms can be complex, involving multiple steps and intermediates. rsc.org The identification of these intermediates is crucial for a complete understanding of the reaction mechanism.

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction is carried out can have a profound effect on its rate and outcome. Computational chemistry offers several models to account for these solvent effects, which can be broadly categorized as implicit and explicit solvation models.

Implicit Solvation Models (e.g., PCM)

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally efficient and is widely used to estimate the effect of the solvent on the energies of reactants, transition states, and products.

For a molecule like this compound, which possesses a polar sulfonyl group, solvent polarity is expected to play a significant role in its reactivity. Polar solvents can stabilize charged species, such as transition states with significant charge separation, thereby lowering the activation energy and accelerating the reaction. Conversely, for reactions where the transition state is less polar than the reactants, a polar solvent might slow down the reaction.

PCM calculations would involve optimizing the geometry of the solute within a cavity embedded in the dielectric continuum of the solvent. The electrostatic interactions between the solute's charge distribution and the polarized continuum are then calculated to determine the solvation energy. Studies on other organic molecules have shown that PCM can effectively model the influence of different solvents on reaction energetics. nih.gov

Table 2: Hypothetical Solvation Free Energies for this compound in Different Solvents using an Implicit Model

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -10 to -15 |

| Acetonitrile | 37.5 | -8 to -12 |

| Dichloromethane | 8.9 | -4 to -7 |

| Toluene | 2.4 | -1 to -3 |

Note: This data is illustrative and based on general trends for polar organic molecules.

Explicit Solvation Models and Molecular Dynamics Simulations

Explicit solvation models provide a more detailed and realistic representation of the solvent by including individual solvent molecules in the simulation. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations are often employed with explicit solvent models to explore the conformational space of the solute and the dynamic nature of the solvent environment.

For this compound, MD simulations in a box of water molecules, for instance, could reveal the specific hydrogen bonding patterns between the sulfonyl oxygens and the N-H group with surrounding water molecules. These specific interactions can significantly influence the solute's conformation and reactivity in ways that might not be fully captured by implicit solvent models.

While computationally more demanding, explicit solvent simulations can provide valuable insights into the microscopic details of solvation and its impact on reaction dynamics. For example, they can be used to calculate the potential of mean force along a reaction coordinate, which includes the dynamic effects of the solvent, offering a more complete picture of the reaction in solution.

Applications of Methylsulfonyl Methanamine in Organic Synthesis and Chemical Sciences

As a Versatile Building Block in Complex Molecule Synthesis

The utility of a molecule as a versatile building block in organic synthesis is determined by its ability to participate in a variety of chemical reactions to form more complex structures. This often involves the presence of reactive functional groups that can be readily transformed.

Synthesis of Nitrogen-Containing Heterocycles

Construction of Complex Amine and Sulfone Architectures

The synthesis of intricate molecules containing both amine and sulfone functionalities is a significant area of organic synthesis. However, specific documented applications of (Methylsulfonyl)methanamine as a key building block for the construction of complex amine and sulfone architectures could not be identified in a thorough search of the available literature.

As a Precursor for Specialty Chemicals (Non-Pharmaceutical)**

The transformation of simple molecules into value-added specialty chemicals is a critical aspect of the chemical industry.

Development of Agricultural Chemicals

While organosulfur and organonitrogen compounds are prevalent in agrochemicals, a detailed investigation of scientific databases and patent literature did not yield specific instances of this compound being utilized as a direct precursor for the development of agricultural chemicals.

Synthesis of Advanced Materials Precursors

Advanced materials, including polymers and functional materials, often require specialized molecular precursors for their synthesis. There is currently a lack of available research detailing the application of this compound as a precursor for the synthesis of advanced materials.

Role in Protecting Group Chemistry, e.g., Sulfonyl Protecting Groups in Peptide Synthesis**

Protecting groups are essential tools in organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides. They temporarily mask a reactive functional group to prevent it from participating in a chemical reaction.

Sulfonyl groups are a well-established class of protecting groups for amines due to their strong electron-withdrawing nature, which renders the protected amine nitrogen significantly less nucleophilic. In the context of peptide synthesis, protecting the N-terminus of an amino acid is crucial to control the sequence of amino acid addition.

While various sulfonyl chlorides are commonly employed to introduce sulfonyl protecting groups, the direct application of this compound for this purpose is not documented in the scientific literature. Typically, a sulfonyl chloride (R-SO₂Cl) is reacted with the amine to form a sulfonamide. The structure of this compound does not lend itself directly to this role. However, the methylsulfonyl moiety is a key component of commonly used protecting groups. For instance, the methanesulfonyl (mesyl) group is often used to protect alcohols and amines, although it is typically introduced using methanesulfonyl chloride.

The table below summarizes common sulfonyl-based protecting groups used in organic synthesis.

| Protecting Group | Abbreviation | Structure | Deprotection Conditions |

| Methanesulfonyl | Ms | CH₃SO₂- | Strong acid or reducing agents |

| p-Toluenesulfonyl | Ts or Tos | p-CH₃C₆H₄SO₂- | Strong acid or reducing agents |

| 2-Nitrobenzenesulfonyl | Ns | o-NO₂C₆H₄SO₂- | Thiolates (e.g., thiophenol) |

It is important to note that while the methylsulfonyl group is a key feature of this compound, there is no direct evidence in the reviewed literature of this specific compound being used as a reagent in protecting group chemistry for peptide synthesis.

Applications as a Methylating Reagent or its Precursor in Organic Transformations

There is currently no substantial research available in the public domain that describes the use of this compound as a methylating reagent or as a precursor to a methylating agent in organic transformations. While methylation is a fundamental process in organic chemistry, the scientific literature sourced does not indicate that this specific compound has been developed or utilized for this purpose.

Electrochemical Applications, e.g., Electrochemical Carboxylation

Detailed studies or reports on the electrochemical applications of this compound, including its use in electrochemical carboxylation, are not found in the reviewed scientific literature. Electrochemical carboxylation is a method for the fixation of carbon dioxide into organic molecules, but there is no specific evidence to suggest that this compound has been employed as a substrate or reagent in such processes.

Derivatives and Analogs of Methylsulfonyl Methanamine: Synthesis and Expanded Utility

Systematic Exploration of N-Substituted (Methylsulfonyl)methanamines

The systematic exploration of N-substituted (methylsulfonyl)methanamines involves the introduction of various alkyl and aryl groups onto the nitrogen atom. These substitutions can significantly influence the compound's polarity, steric hindrance, and reactivity. The synthesis of these derivatives generally follows established methodologies for the N-alkylation and N-arylation of amines and sulfonamides.

N-Alkylation:

N-alkylation of (methylsulfonyl)methanamine can be achieved through several conventional methods. One common approach involves the reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A novel tandem strategy has been developed for the coupling of methylamine with aldehydes, which could be adapted for the synthesis of N-alkyl (methylsulfonyl)methanamines.

N-Arylation:

The introduction of an aryl group on the nitrogen atom can be accomplished through various cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the N-arylation of amines and related compounds. These reactions typically involve the coupling of an aryl halide or triflate with the amine in the presence of a suitable catalyst, ligand, and base. For instance, N-arylation of sulfamides with aryl bromides has been achieved using a dual-catalytic system of nickel and a photoexcitable iridium complex at room temperature. Similarly, N-arylation of azoles and amines with arylboronic acids can be carried out efficiently with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions researchgate.net.

The reactivity of N-substituted (methylsulfonyl)methanamines is influenced by the nature of the substituent. Electron-donating groups on an N-aryl substituent can increase the nucleophilicity of the nitrogen atom, while electron-withdrawing groups have the opposite effect. Steric bulk around the nitrogen can hinder its participation in reactions.

A series of N-substituted imidazole derivatives were synthesized by reacting the imidazole nucleus with ethyl chloroacetate to form an imidazole ester, which was then reacted with different amines to yield the desired products researchgate.net. This highlights a versatile approach to creating a library of N-substituted compounds.

| Substitution Type | General Method | Key Reagents/Catalysts | Potential Substituents |

|---|---|---|---|

| N-Alkylation | Reaction with alkyl halides | Base (e.g., K2CO3, Et3N) | Methyl, Ethyl, Propyl, Benzyl (B1604629) |

| N-Arylation | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Phenyl, Tolyl, Substituted aryls |

| N-Arylation | Ullmann Condensation | Copper catalyst, Base | Phenyl, Tolyl, Substituted aryls |

| N-Arylation | Chan-Lam Coupling | Copper catalyst, Arylboronic acid | Various aryl and heteroaryl groups |

Synthesis and Reactivity of α-Substituted (Methylsulfonyl)methanamines

Substitution at the α-carbon of this compound introduces a new dimension of structural diversity and reactivity. The presence of the electron-withdrawing methylsulfonyl group acidifies the α-protons, facilitating their removal by a base to generate a carbanion. This nucleophilic center can then react with various electrophiles to introduce a wide range of substituents.

Synthesis:

The synthesis of α-substituted (methylsulfonyl)methanamines can be achieved by the deprotonation of an N-protected precursor followed by reaction with an electrophile. The choice of the N-protecting group is critical to prevent side reactions at the nitrogen atom. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

A general method for the α-functionalization of primary amines involves the in-situ generation of reactive ketimine intermediates, which can then react with carbon-centered nucleophiles researchgate.netorganic-chemistry.org. This strategy could be adapted for the synthesis of α-alkyl, α-aryl, and α-cyano derivatives of this compound.

Reactivity:

The reactivity of the α-carbon is significantly influenced by the nature of the substituent. A study on the effect of α-substitution on the reactivity of C(sp3)–H bonds in Pd0-catalyzed C–H arylation revealed a reactivity scale for different substituents: CH2CO2Me > CH(CH2)2 ≥ CH2CONMe2 > CH3 ≫ CH2Ph > CH2Me > CH2OMe ≫ CHMe2 nih.gov. This indicates that electron-withdrawing groups at the α-position can enhance the rate of C-H activation.

Furthermore, the α-substituent can participate in intramolecular reactions. For example, an appropriately positioned functional group on the α-substituent could cyclize onto the nitrogen or the sulfonyl group, leading to the formation of heterocyclic structures.

| α-Substituent | Synthetic Method | Potential Reactivity |

|---|---|---|

| Alkyl | Deprotonation followed by alkylation | Modifies steric and electronic properties |

| Aryl | Deprotonation followed by arylation | Introduces aromatic system for further functionalization |

| Cyano | Reaction with a cyanide source | Can be hydrolyzed to a carboxylic acid or reduced to an amine |

| Ester | Reaction with a chloroformate | Can be hydrolyzed or converted to other functional groups |

Heteroatom-Containing Analogs and Their Reactivity

Replacing one or more atoms in the this compound backbone with different heteroatoms leads to the formation of analogs with distinct chemical properties and reactivity.

Sulfonimidoyl and Sulfondiimidoyl Analogs:

Replacing one or both of the oxygen atoms of the sulfonyl group with a nitrogen-containing group results in sulfonimidamides and sulfondiimidamides, respectively acs.org. These analogs have gained attention in medicinal chemistry. The synthesis of sulfonimidamides can be achieved from sulfinamides by oxidation with N-chlorosuccinimide researchgate.net. A modular two-step route to sulfondiimidamides has also been developed, utilizing a hypervalent iodine-mediated amination as the key step acs.org. The presence of the S=N bond introduces chirality at the sulfur center, offering opportunities for asymmetric synthesis.

Phosphonate Analogs:

The replacement of the sulfonyl group with a phosphonate group yields phosphonate analogs of this compound. The synthesis of phosphonates can be achieved through methods like the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide researchgate.net. A metal-free phosphorylation based on a Sandmeyer-type transformation of arylamines has also been reported organic-chemistry.org. Phosphonate esters and amino acid-based phosphonamidates have been synthesized and screened for herbicidal activity nih.gov.

Aza-sugar Analogs:

Aza-sugars are saccharide analogs where the anomeric carbon is replaced by a nitrogen atom acs.org. While not direct analogs of this compound, the principles of their synthesis and reactivity can be applied to create novel structures. For instance, incorporating a sulfonyl group into an aza-sugar scaffold could lead to compounds with interesting biological activities.

Incorporation into Polymeric Structures or Functional Materials

The functional groups present in this compound and its derivatives, namely the amine and sulfonyl groups, make them attractive building blocks for the synthesis of polymers and functional materials.

Polymeric Structures:

The amine functionality allows for the incorporation of this compound derivatives into polymers such as polyamides, polyimides, and polyurethanes through condensation polymerization. For instance, N-sulfonyl amidine polypeptides have been synthesized, which exhibit a pH-responsive conformational transition, making them promising for drug delivery applications in tumor microenvironments nih.gov. The synthesis of maleimide polymers from sulfamethoxazole via free radical polymerization has also been reported researchgate.net.

The sulfonyl group can also be part of the polymer backbone. Acyclic diene metathesis (ADMET) polymerization has been used to synthesize aliphatic poly(sulfonate ester)s rsc.org. These polymers are being investigated as degradable polyethylene-like materials.

Functional Materials:

This compound derivatives can be used to functionalize surfaces and nanoparticles. For example, the surface of carbon nanoparticles has been modified by converting sulfonate groups to sulfonyl chlorides, followed by reaction with amines to form sulfonamides researchgate.net. This process alters the surface charge of the nanoparticles, which can be useful in sensor and electrode applications.

Furthermore, the incorporation of sulfonyl groups into organic frameworks can enhance their properties for applications such as gas capture. Melamine-based porous polyimides have been synthesized, and their porosity can be controlled for applications like CO2 capture mdpi.com.

| Material Type | Method of Incorporation | Potential Application |

|---|---|---|

| Polyamides/Polyimides | Condensation polymerization of diamine derivatives | High-performance materials, membranes |

| Polysulfonamides | Polycondensation of sulfonyl chloride derivatives | Engineering thermoplastics |

| Functionalized Nanoparticles | Surface modification via sulfonamide linkage | Sensors, catalysis, drug delivery |

| Porous Organic Frameworks | Incorporation as building blocks | Gas storage and separation |

Future Directions and Emerging Research Trends

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research on (Methylsulfonyl)methanamine will undoubtedly focus on developing synthetic routes that align with these principles. A significant area of interest is the exploration of catalytic methods that obviate the need for stoichiometric reagents, which are often a source of significant waste.

One promising avenue is the development of metal-free catalytic N-methylation of the parent NH-sulfoximine using carbon dioxide (CO2) as a sustainable C1 source. acs.orgfigshare.comscilit.com This approach not only utilizes a greenhouse gas as a chemical feedstock but also avoids the use of toxic and expensive metal catalysts. The use of mesoionic N-heterocyclic olefins (mNHOs) as catalysts in the presence of a mild reducing agent like 9-borabicyclo[3.3.1]nonane (9-BBN) has been reported for general NH-sulfoximines and represents a significant step towards a greener synthesis of N-methylated sulfoximines like this compound. acs.orgfigshare.comscilit.com

Furthermore, the direct synthesis of NH-sulfoximines from sulfides or sulfoxides using environmentally benign oxidants and nitrogen sources is a key research target. vapourtec.comresearchgate.net Strategies employing reagents like PhI(OAc)2 with aqueous ammonia (B1221849) are being investigated, with a focus on minimizing the use of hazardous substances and simplifying purification procedures. vapourtec.comresearchgate.net The application of photoredox catalysis, which utilizes visible light to drive chemical reactions, also presents a powerful tool for developing greener synthetic methods for sulfoximines. researchgate.netnih.govorganic-chemistry.orgnih.govdomainex.co.uk

| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Impact on this compound Synthesis |

| Metal-free catalytic N-methylation with CO2 | Use of renewable feedstocks, Atom economy | Reduced reliance on fossil fuels, lower environmental impact. |

| Direct synthesis from sulfides/sulfoxides | Safer chemistry, Waste prevention | Shorter synthetic routes, avoidance of hazardous intermediates. |

| Photoredox catalysis | Energy efficiency | Milder reaction conditions, use of light as a renewable energy source. |

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

While the fundamental reactivity of sulfoximines is reasonably well-understood, there remains considerable scope for discovering novel transformations and gaining deeper mechanistic insights, particularly for simple alkyl derivatives like this compound. Future research will likely delve into the unique reactivity imparted by the S(VI) stereocenter and the adjacent nitrogen atom.

The exploration of N-functionalized this compound derivatives as building blocks in complex molecule synthesis is an area ripe for investigation. For instance, N-alkynylated sulfoximines have been shown to undergo [2+2]-cycloaddition reactions with ketenes, opening up new avenues for the synthesis of complex heterocyclic structures. nih.gov Applying such reactivity to derivatives of this compound could lead to the development of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Moreover, photochemical reactions of sulfoximines are emerging as a fascinating area of study. Visible light-mediated ring expansion reactions of cyclic sulfoximines have been reported, proceeding through sulfur ylide intermediates and subsequent vapourtec.comchemrxiv.org-sigmatropic rearrangements. chinesechemsoc.org Investigating the photochemical behavior of this compound and its derivatives could uncover unprecedented reactivity patterns and provide access to novel molecular architectures.

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Computational studies, in conjunction with experimental techniques, will be instrumental in elucidating the intricate details of reaction pathways involving this compound. osu.edunih.govresearchgate.netresearchgate.netsemanticscholar.org For example, detailed mechanistic investigations into the N-methylation of NH-sulfoximines can help in optimizing catalyst design and reaction conditions for improved efficiency and selectivity. acs.orgfigshare.comscilit.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. The synthesis of sulfoximines, including what can be inferred for this compound, is well-suited for this transition. vapourtec.comresearchgate.netnih.gov

Flow reactors can enable the safe handling of potentially hazardous reagents and intermediates often used in sulfoximine (B86345) synthesis. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities compared to batch processes. vapourtec.comresearchgate.net An efficient, convenient, and sustainable continuous flow strategy for the direct preparation of NH-sulfoximines from sulfides or sulfoxides has been developed, showcasing the potential of this technology. vapourtec.com This methodology utilizes PhI(OAc)2 as the oxidant and aqueous solutions of ammonia as the nitrogen source, with the flow strategy proving more convenient than conventional batch processing. vapourtec.com

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. acs.orgsynplechem.comchemrxiv.orgchemrxiv.orgnih.govillinois.edu Automated systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify optimal conditions. This high-throughput approach can be particularly valuable for exploring the vast chemical space of functionalized this compound derivatives. The development of automated electrochemical flow processes for the synthesis of sulfoximines highlights the move towards more efficient and less labor-intensive synthetic protocols. acs.org

| Technology | Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, accelerated discovery of new derivatives. |

| Integrated Flow and Automation | Synergistic benefits of both technologies, enabling rapid process development and optimization. |

Advanced Materials Science Applications Beyond Current Scope

The unique properties of the sulfoximine group, including its chirality at the sulfur atom and its ability to act as a hydrogen bond donor and acceptor, make it an attractive moiety for incorporation into advanced materials. While the applications of this compound itself in materials science are not yet widely explored, the functionalization of this core structure opens up a plethora of possibilities.

One emerging area is the development of functionalized polymers incorporating the sulfoximine motif. researchgate.netroutledge.com Polymer-bound sulfoximines have been utilized in the asymmetric synthesis of chiral sulfones, demonstrating their potential as chiral auxiliaries or catalysts in solid-phase synthesis. researchgate.net By attaching this compound derivatives to polymer backbones, it may be possible to create new materials with tailored properties, such as chiral recognition capabilities for separation science or as novel ligands for asymmetric catalysis.

The introduction of sulfonic acid groups onto polymer surfaces has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone. nih.gov This suggests that polymers functionalized with sulfoximine derivatives, which share some structural similarities with sulfonic acids, could be explored for applications in biomaterials and tissue engineering.

Deepening Computational Insights into Complex Reaction Systems

Computational chemistry has become an indispensable tool for modern chemical research, providing detailed insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. osu.edu For this compound, computational methods can play a crucial role in unraveling the complexities of its reactivity and in the rational design of new catalysts and materials.

High-level quantum mechanical calculations can be employed to investigate the transition states and reaction intermediates of key transformations involving this compound. osu.edu This can provide a fundamental understanding of the factors that control reaction outcomes, such as stereoselectivity and regioselectivity. For instance, Density Functional Theory (DFT) studies can be used to elucidate the mechanism of the metal-free catalytic N-methylation of NH-sulfoximines, helping to explain the role of the catalyst and the nature of the active species.

Molecular dynamics simulations can be used to study the behavior of this compound derivatives in complex environments, such as in solution or at the interface of a material. This can provide insights into solvation effects, conformational preferences, and intermolecular interactions, which are crucial for understanding the properties and performance of materials incorporating this moiety. As our understanding of these systems deepens through computational studies, the ability to design and synthesize novel molecules and materials with desired properties will be significantly enhanced.

Q & A

Basic: What are the key considerations for synthesizing (Methylsulfonyl)methanamine with high purity?

Synthesis optimization requires selecting appropriate solvents (e.g., dichloromethane, acetonitrile), controlling reaction temperatures, and employing purification techniques like recrystallization or chromatography. For example, highlights that batch reactions in industrial settings prioritize yield and purity through stepwise purification. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to minimize byproducts .

Basic: Which analytical methods are most reliable for characterizing this compound?

Standard techniques include:

- NMR spectroscopy for structural elucidation of the methylsulfonyl and methanamine groups.

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- HPLC for purity assessment, particularly to detect impurities from sulfonation or oxidation side reactions.

and emphasize hyphenated techniques (e.g., LC-MS) for resolving complex mixtures .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Conflicting data, such as COX-2 inhibition efficacy in different models ( ), require:

- Meta-analysis of structural analogs (e.g., comparing substituent effects on imidazo[2,1-b]thiazole derivatives).

- Dose-response studies to clarify potency thresholds.

- In silico modeling to assess binding affinity variations across isoforms .

Advanced: What strategies improve the stability of this compound in long-term storage?

Stability is influenced by:

- Temperature : Store at –20°C to prevent thermal degradation.

- Light exposure : Use amber vials to avoid photolytic cleavage of sulfonyl groups.

- Humidity control : Desiccants prevent hydrolysis, as sulfonamides are prone to moisture () .

Basic: What safety protocols are essential when handling this compound in the lab?

- Use PPE (gloves, goggles) to prevent skin/eye contact (H315, H318 hazards; ).

- Work in a fume hood to avoid inhalation (H335).

- First aid: Immediate rinsing with water for eye exposure and medical consultation () .